molecular formula C16H15Cl2NO B3844730 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B3844730
M. Wt: 308.2 g/mol
InChI Key: FLJCIOPUVWBENL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H15Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, an ethyl group attached to the nitrogen atom, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and N-ethyl-2-methylaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of N-ethyl-2-methylaniline in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized forms of the compound, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduced forms, such as amines or alcohols.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-ethylbenzamide
  • 2,4-dichloro-N-(2-methylphenyl)benzamide
  • N-ethyl-N-(2-methylphenyl)benzamide

Uniqueness

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and 2-methylphenyl groups attached to the nitrogen atom, along with the dichloro substitution on the benzene ring, imparts distinct properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-3-19(15-7-5-4-6-11(15)2)16(20)13-9-8-12(17)10-14(13)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCIOPUVWBENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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